Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine

Catalog No.
S13815305
CAS No.
M.F
C15H22F3N3
M. Wt
301.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1...

Product Name

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine

IUPAC Name

N-methyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine

Molecular Formula

C15H22F3N3

Molecular Weight

301.35 g/mol

InChI

InChI=1S/C15H22F3N3/c1-19-6-3-7-20-8-10-21(11-9-20)14-5-2-4-13(12-14)15(16,17)18/h2,4-5,12,19H,3,6-11H2,1H3

InChI Key

BCLCRIPSWYODFR-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine is a chemical compound characterized by its complex structure, which includes a trifluoromethyl group attached to a phenyl ring and a piperazine moiety. The molecular formula of this compound is C14H20F3N3C_{14}H_{20}F_3N_3, and it has a molecular weight of approximately 287.32 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it an interesting subject for various applications in medicinal chemistry and pharmacology.

The chemical reactivity of Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine can be attributed to the functional groups present in its structure. The amine group can participate in nucleophilic substitution reactions, while the trifluoromethyl group may enhance the compound's lipophilicity and stability. Furthermore, this compound can undergo typical reactions associated with amines, such as acylation or alkylation, allowing for the synthesis of derivatives with potentially enhanced biological activity.

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine exhibits significant biological activity, particularly in the realm of neuropharmacology. Compounds containing piperazine rings are often studied for their effects on neurotransmitter systems, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as an antagonist or modulator at these receptors, which could have implications for treating various psychiatric disorders.

The synthesis of Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine typically involves multi-step organic synthesis techniques:

  • Formation of Piperazine Derivative: Start with commercially available piperazine and introduce the trifluoromethylphenyl group via electrophilic aromatic substitution.
  • Alkylation: React the piperazine derivative with an appropriate alkyl halide to form the propyl chain.
  • Methylation: Finally, introduce a methyl group to the amine using methyl iodide or another methylating agent.

These steps can be optimized based on yield and purity requirements.

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine has potential applications in several fields:

  • Pharmaceutical Development: Due to its possible interactions with neurotransmitter receptors, it may serve as a lead compound for developing new treatments for depression or anxiety.
  • Chemical Research: Its unique structure makes it suitable for studying structure-activity relationships in medicinal chemistry.
  • Material Science: The presence of fluorine may lend useful properties to polymers or coatings developed from this compound.

Interaction studies involving Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine focus on its binding affinity to various receptors in the central nervous system. These studies typically employ radiolabeled ligands and receptor binding assays to determine how effectively the compound interacts with serotonin and dopamine receptors. Understanding these interactions is crucial for evaluating its therapeutic potential and side effect profile.

Several compounds share structural similarities with Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amineC14H20F3N3C_{14}H_{20}F_3N_3Lacks methyl group; used in similar biological assays
6-[4-[[(3R)-3-methyl-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]-3,4-dihydro-1,3-benzoxazin-2-oneC24H24F3N5O2C_{24}H_{24}F_3N_5O_2Contains additional pyrazole moiety; explored for anti-cancer properties
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineC37H39F6N5O2C_{37}H_{39}F_6N_5O_2Features phenoxy group; investigated for anti-inflammatory effects

These compounds highlight the versatility of piperazine derivatives and their potential therapeutic applications while emphasizing the unique trifluoromethyl substitution in Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine that may enhance its pharmacological profile.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.17658220 g/mol

Monoisotopic Mass

301.17658220 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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